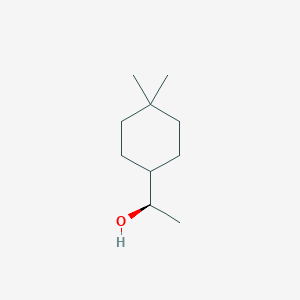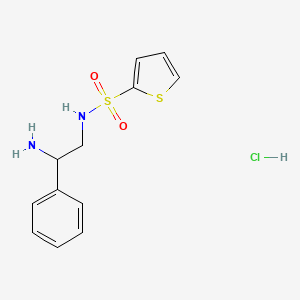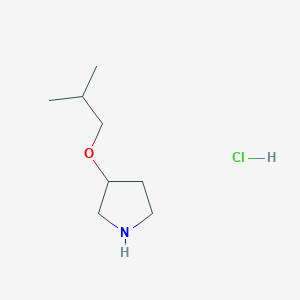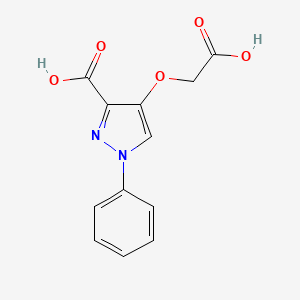
2-Chloro-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine hydrochloride
Descripción general
Descripción
“2-Chloro-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine hydrochloride” is a chemical compound with the CAS Number: 259522-44-6. It has a molecular weight of 231.12 . It is a powder in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11ClN2.ClH/c11-10-2-1-9 (7-13-10)8-3-5-12-6-4-8;/h1-3,7,12H,4-6H2;1H . This code can be used to generate a 2D structure of the molecule.Physical And Chemical Properties Analysis
This compound is a powder in physical form . It is stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación
Pharmacophore Design for Kinase Inhibitors
Pharmacophore design for p38α MAP kinase inhibitors utilizes compounds with a substituted imidazole scaffold, highlighting the role of pyridine derivatives in designing selective inhibitors for proinflammatory cytokine release modulation. This approach underlines the importance of specific pyridine substituents in enhancing binding selectivity and potency for therapeutic applications (Scior et al., 2011).
Heterocyclic Chemistry and Properties
The chemistry and properties of bis-(benzimidazol-2-yl)-pyridine and bis-(benzthiazol-2-yl)-pyridine complexes are reviewed, showcasing the significant variability in their synthesis, structures, and biological activities. This highlights the potential of pyridine derivatives in creating complex compounds with notable spectroscopic, magnetic, and electrochemical properties (Boča et al., 2011).
Hybrid Catalysts in Medicinal Chemistry
The application of hybrid catalysts in synthesizing pyranopyrimidine scaffolds, a key precursor in the medicinal and pharmaceutical industry, demonstrates the versatility of pyridine derivatives. This research emphasizes the role of these catalysts in developing biologically active compounds with broad synthetic applications (Parmar et al., 2023).
Pyridine Derivatives as Anticancer Agents
Pyridine-based Cu(II) complexes exhibit potent anticancer activity, showcasing the therapeutic potential of pyridine derivatives when complexed with metals. This underscores the importance of enhancing solubility and bioavailability for better pharmacological effects (Alshamrani, 2023).
Chemosensing Applications
Pyridine derivatives play a critical role in chemosensing, offering a high affinity for various ions and neutral species. This area of research highlights the diverse applications of pyridine derivatives beyond their biological activity, extending into analytical chemistry as effective chemosensors (Abu-Taweel et al., 2022).
Safety And Hazards
Propiedades
IUPAC Name |
2-chloro-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2.ClH/c11-10-2-1-9(7-13-10)8-3-5-12-6-4-8;/h1-3,7,12H,4-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVXPXVSYONRARC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C2=CN=C(C=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(3-methyl-1H-1,2,4-triazol-5-yl)morpholin-4-yl]propanoic acid dihydrochloride](/img/structure/B1429930.png)
![2-chloro-N-[2-fluoro-5-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide](/img/structure/B1429932.png)
![8-Cyclopropyl-3-hydrazinyl-8-azabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1429933.png)

![[1,2,4]Triazolo[4,3-a]pyrazin-5-amine](/img/structure/B1429935.png)


![Methyl 2-[(prop-2-en-1-yl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B1429941.png)


![2-{[4-(Propan-2-yl)phenyl]sulfanyl}ethanimidamide hydrochloride](/img/structure/B1429944.png)


